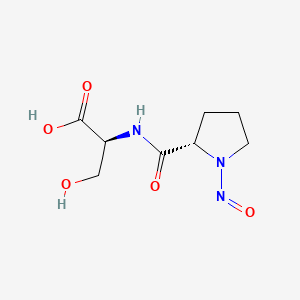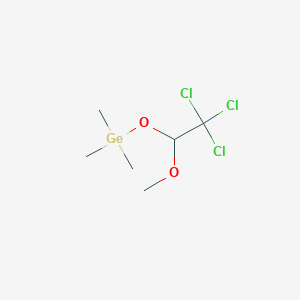
Trimethyl(2,2,2-trichloro-1-methoxyethoxy)germane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(2,2,2-trichloro-1-methoxyethoxy)germane is a chemical compound that contains a total of 25 atoms, including 13 hydrogen atoms, 6 carbon atoms, 2 oxygen atoms, and 3 chlorine atoms . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Chemical Reactions Analysis
Trimethyl(2,2,2-trichloro-1-methoxyethoxy)germane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also be performed, altering the oxidation state of the germanium atom.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Scientific Research Applications
Trimethyl(2,2,2-trichloro-1-methoxyethoxy)germane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other germanium-containing compounds.
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding the behavior of germanium compounds in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses in medicine are still under investigation.
Mechanism of Action
The mechanism by which Trimethyl(2,2,2-trichloro-1-methoxyethoxy)germane exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to interact with various biological molecules, potentially affecting cellular processes. detailed mechanisms and specific molecular targets are still being studied .
Comparison with Similar Compounds
Trimethyl(2,2,2-trichloro-1-methoxyethoxy)germane can be compared with other similar compounds, such as:
Trimethylgermane: Lacks the trichloro and methoxyethoxy groups, resulting in different chemical properties.
Trichlorogermane: Contains trichloro groups but lacks the methoxyethoxy group, leading to different reactivity.
Methoxyethoxygermane: Contains the methoxyethoxy group but lacks the trichloro groups, affecting its chemical behavior.
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity.
Properties
CAS No. |
89927-37-7 |
|---|---|
Molecular Formula |
C6H13Cl3GeO2 |
Molecular Weight |
296.2 g/mol |
IUPAC Name |
trimethyl-(2,2,2-trichloro-1-methoxyethoxy)germane |
InChI |
InChI=1S/C6H13Cl3GeO2/c1-10(2,3)12-5(11-4)6(7,8)9/h5H,1-4H3 |
InChI Key |
FHCDSQQQMBOFFS-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(Cl)(Cl)Cl)O[Ge](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2S)-1-[Difluoro(iodo)methyl]-2-iodocyclohexane](/img/structure/B14386222.png)
![{[(2,3-Dimethylbut-3-en-2-yl)oxy]methyl}benzene](/img/structure/B14386228.png)
![3-Bromo-5-[bromo(nitro)methylidene]furan-2(5H)-one](/img/structure/B14386230.png)
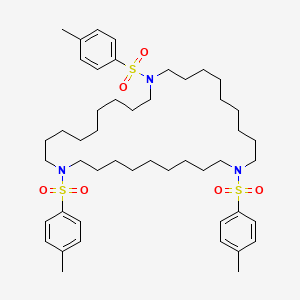
![S-[3-(Dimethylamino)propyl] methylcarbamothioate](/img/structure/B14386249.png)
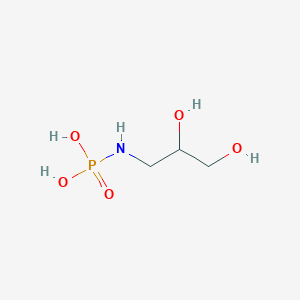
![2-Chloro-3-nitro-4-[3-(trifluoromethyl)phenoxy]benzene-1-sulfonamide](/img/structure/B14386263.png)
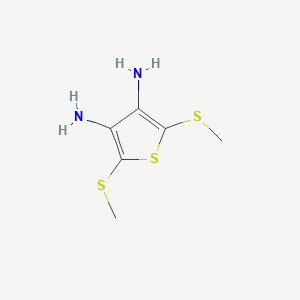
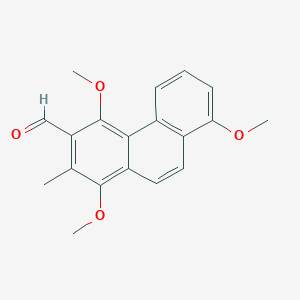
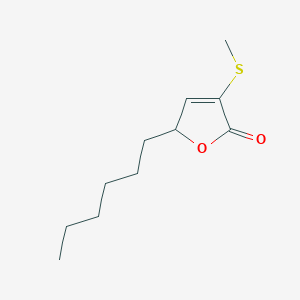
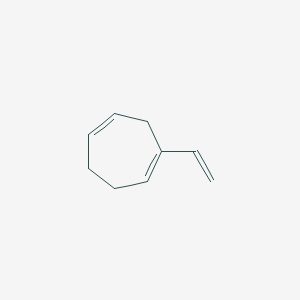

![2-(3-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid](/img/structure/B14386293.png)
